Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
Description
Structural Classification of Organosilicon Compounds
Organosilicon compounds represent a fundamental class of chemical entities characterized by the presence of carbon-silicon bonds within their molecular framework. These compounds are distinguished from purely inorganic silicon materials by their incorporation of organic moieties, creating a unique bridge between inorganic and organic chemistry. The structural diversity within organosilicon chemistry encompasses several major categories, each defined by specific bonding patterns and functional groups that determine their chemical behavior and applications.
The classification system for organosilicon compounds is primarily based on the nature of the bonds formed by silicon atoms and the types of substituents attached to the silicon centers. Silanes constitute the foundational category, featuring silicon atoms bonded directly to hydrogen atoms and organic groups with the general formula SiR₄, where R represents various organic or inorganic substituents. These compounds serve as essential building blocks for more complex organosilicon structures and frequently function as intermediates in synthetic transformations.
Siloxanes represent another crucial category within organosilicon chemistry, characterized by the presence of silicon-oxygen-silicon linkages that form the backbone of these compounds. The siloxane functional group creates alternating silicon and oxygen atoms in linear, cyclic, or network arrangements, with organic substituents attached to the silicon centers. This structural motif is particularly significant because it combines the stability of inorganic Si-O bonds with the reactivity and versatility of organic functional groups.
Within the siloxane family, disiloxanes occupy a special position as the simplest members containing only one Si-O-Si bridge. The parent compound disiloxane (H₃Si-O-SiH₃) has a molecular weight of 78.22 grams per mole and exists as a colorless gas under standard conditions. The structural parameters of disiloxanes are notable for their unusual bond angles, with Si-O-Si angles typically ranging from 130 to 160 degrees, significantly larger than the corresponding C-O-C angles in organic ethers.
Table 1: Structural Parameters of Key Organosilicon Compound Classes
| Compound Class | General Formula | Key Bond Types | Typical Bond Angles | Representative Example |
|---|---|---|---|---|
| Silanes | SiR₄ | Si-C, Si-H | Tetrahedral (~109°) | Tetramethylsilane |
| Hydrosilanes | HSiR₃ | Si-H, Si-C | Tetrahedral (~109°) | Triethylsilane |
| Disiloxanes | R₃Si-O-SiR₃ | Si-O-Si | 130-160° | Hexamethyldisiloxane |
| Polysiloxanes | [R₂SiO]ₙ | Si-O-Si chains | Variable | Polydimethylsiloxane |
The electronic structure underlying siloxane compounds involves significant orbital interactions that influence their chemical properties. The lone pairs on oxygen atoms undergo partial delocalization into vacant σ* antibonding orbitals of silicon through negative hyperconjugation, represented as p(O) → σ*(Si-R). This electronic interaction reduces the directionality of Si-O bonds compared to C-O bonds, resulting in enhanced flexibility and reduced basicity of the oxygen centers. A secondary contribution involves π backbonding from oxygen 2p orbitals to silicon 3d orbitals, though this effect is less significant than the hyperconjugation mechanism.
Historical Context of Disiloxane Chemistry
The development of disiloxane chemistry traces its origins to the pioneering work of nineteenth-century chemists who first synthesized organosilicon compounds. In 1863, Charles Friedel and James Crafts achieved the landmark synthesis of the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. This initial breakthrough established the foundation for subsequent investigations into silicon-carbon bond formation and the broader field of organosilicon chemistry.
The same year marked another significant contribution by Friedel and Crafts, who described what they termed a "polysilicic acid ether" during their preparation of ethyl- and methyl-o-silicic acid. While the exact nature of these early compounds remains unclear by modern standards, their work demonstrated the feasibility of creating silicon-oxygen linkages that would later become central to siloxane chemistry. These early investigations laid the groundwork for understanding the fundamental reactivity patterns of silicon compounds and their potential for forming extended networks through oxygen bridges.
The systematic development of organosilicon chemistry gained momentum in the early twentieth century through the extensive research efforts of Frederic Stanley Kipping. Kipping's contributions were particularly significant in establishing the synthetic methodologies that would become standard in the field. He pioneered the use of Grignard reagents for introducing organic groups onto silicon centers, enabling the synthesis of alkylsilanes and arylsilanes with unprecedented efficiency and scope. His work also encompassed the first successful preparation of silicone oligomers and polymers, demonstrating the potential for creating macromolecular structures based on silicon-oxygen backbones.
Kipping's nomenclature contributions proved equally influential, as he coined the term "silicone" in 1904 to describe these materials. Although his analogy to ketones was chemically incorrect, the terminology became firmly established in scientific and industrial contexts. The recognition of Kipping's fundamental contributions to silicon chemistry led the Dow Chemical Company to establish an award in his honor during the 1960s, acknowledging significant contributions to the field of silicon chemistry.
The industrial development of organosilicon chemistry received a major boost in 1945 when Eugene George Rochow described the Müller-Rochow process. This direct process enabled the large-scale production of methylchlorosilanes through the reaction of methyl chloride with silicon-copper alloys. The development of this industrial process was crucial for making organosilicon compounds economically viable and accessible for widespread applications. The process typically produces dimethyldichlorosilane as the primary product, along with various other methylchlorosilanes that serve as precursors for diverse organosilicon materials.
Table 2: Historical Milestones in Disiloxane Chemistry Development
| Year | Scientist(s) | Achievement | Significance |
|---|---|---|---|
| 1863 | Friedel & Crafts | First organosilicon compound synthesis | Established Si-C bond formation |
| 1863 | Friedel & Crafts | "Polysilicic acid ether" description | Early Si-O linkage recognition |
| 1904 | Kipping | Coined term "silicone" | Nomenclature standardization |
| Early 1900s | Kipping | Grignard reagent applications | Synthetic methodology development |
| 1945 | Rochow | Müller-Rochow process | Industrial-scale production |
| 1947 | Industrial development | Hydrosilylation applications | Functional group introduction |
The post-1945 period witnessed rapid expansion in disiloxane chemistry applications, particularly following the development of hydrosilylation reactions in 1947. This reaction type enabled the efficient addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, providing a versatile method for introducing organosilicon groups into organic molecules. The hydrosilylation process requires metal catalysts, particularly those based on platinum group metals, and has become one of the most important synthetic transformations in organosilicon chemistry.
Significance of 1,3-Bis(1,1-Dimethylethyl)-1,1,3,3-Tetramethyldisiloxane
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- represents a sophisticated evolution within the family of organosilicon protecting groups, embodying the principles of selective chemical protection that have become fundamental to modern synthetic organic chemistry. This compound, with the molecular formula C₁₂H₃₀OSi₂ and molecular weight of 246.54 grams per mole, exemplifies the strategic design of silicon-based protecting groups that combine exceptional stability with selective removability under mild conditions.
The structural architecture of this disiloxane features a central Si-O-Si bridge with each silicon atom bearing two methyl groups and one tert-butyl substituent. This specific substitution pattern creates a sterically demanding environment around the silicon centers while maintaining the fundamental siloxane backbone that provides the compound's characteristic properties. The presence of tert-butyl groups significantly enhances the steric bulk around the silicon atoms, contributing to the compound's selectivity in protection and deprotection reactions.
The compound's significance in synthetic chemistry stems primarily from its role as a silyl ether protecting group, where it functions to temporarily mask hydroxyl groups during multi-step synthetic sequences. Silyl ethers are particularly valuable in organic synthesis because they can be installed and removed under mild conditions that typically do not affect other functional groups present in complex molecules. The specific substitution pattern in 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyldisiloxane provides an optimal balance between stability during synthetic manipulations and accessibility for selective deprotection when desired.
Table 3: Physical and Chemical Properties of 1,3-Bis(1,1-dimethylethyl)-1,1,3,3-tetramethyldisiloxane
The synthetic utility of this compound is enhanced by its compatibility with a wide range of reaction conditions commonly employed in organic synthesis. Research has demonstrated that silyl ethers based on this structural framework exhibit remarkable stability toward nucleophilic reagents, basic conditions, and many oxidizing agents, while remaining susceptible to specific deprotection protocols involving fluoride ions or acidic conditions. This selectivity profile makes the compound particularly valuable for protecting primary and secondary alcohols in complex synthetic intermediates.
The mechanism of protection involves the formation of a covalent Si-O bond between the silicon center and the hydroxyl group being protected. The resulting silyl ether linkage is significantly more stable than typical organic ethers due to the strength of the Si-O bond and the steric protection provided by the bulky substituents on silicon. The deprotection process typically involves either fluoride-induced cleavage, which occurs through the formation of hypervalent silicon intermediates, or acid-catalyzed hydrolysis under carefully controlled conditions.
Industrial applications of 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyldisiloxane extend beyond synthetic chemistry to include its use as a specialty intermediate in the production of advanced materials. The compound's unique combination of thermal stability, chemical inertness, and controlled reactivity makes it valuable for applications requiring precise control over surface properties and interfacial behavior. These applications include the modification of inorganic surfaces to improve compatibility with organic matrices and the development of hybrid organic-inorganic materials with tailored properties.
The compound's role in modern chemical research continues to evolve as new synthetic methodologies and applications are developed. Recent investigations have focused on expanding the scope of selective protection strategies and developing more efficient protocols for both installation and removal of this protecting group. These efforts have led to improved understanding of the electronic and steric factors that control the reactivity of silyl ethers and have contributed to the development of next-generation protecting group strategies.
Table 4: Comparative Analysis of Silyl Protecting Groups
| Protecting Group | Steric Bulk | Acid Stability | Base Stability | Fluoride Sensitivity |
|---|---|---|---|---|
| Trimethylsilyl | Low | Low | Moderate | High |
| Triethylsilyl | Moderate | Moderate | Moderate | High |
| tert-Butyldimethylsilyl | High | High | High | Moderate |
| 1,3-Bis(tert-butyl)tetramethyldisiloxane | Very High | Very High | Very High | Moderate |
The synthetic versatility of 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyldisiloxane is further demonstrated by its application in the synthesis of complex natural products and pharmaceutical intermediates. The compound's ability to provide selective protection for specific hydroxyl groups in polyfunctional molecules has made it an essential tool for synthetic chemists working on challenging targets. The development of efficient protocols for both protection and deprotection has contributed significantly to the advancement of total synthesis strategies and the preparation of biologically active compounds.
Properties
IUPAC Name |
tert-butyl-[tert-butyl(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-11(2,3)14(7,8)13-15(9,10)12(4,5)6/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTJJHCZWOVVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343485 | |
| Record name | TBDMS ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67875-55-2 | |
| Record name | TBDMS ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of disiloxane derivatives with bulky substituents such as tert-butyl groups typically involves:
- Formation of the disiloxane core (1,1,3,3-tetramethyldisiloxane)
- Introduction of the 1,3-bis(1,1-dimethylethyl) substituents on silicon atoms
- Use of organometallic reagents (e.g., Grignard reagents or organolithium compounds)
- Controlled hydrolysis and purification steps
Preparation of the 1,1,3,3-Tetramethyldisiloxane Core
A foundational step is obtaining the 1,1,3,3-tetramethyldisiloxane unit, which can be prepared by:
- Reaction of organohydrogen polysiloxanes containing methylhydrogen siloxy units with methyl Grignard reagents (CH3MgX) in dialkyl ether solvents followed by hydrolysis of the intermediate products.
- This method yields high purity and high yield disiloxane. The reaction proceeds under mild temperatures (generally below 30 °C during hydrolysis) and involves separation of organic and aqueous phases, drying, and distillation to isolate pure disiloxane.
- The process avoids impurities common in other methods such as hydrolysis of dimethylchlorosilane, which suffers from low yield and difficult separation due to unsaturated hydrocarbon impurities.
- The method is scalable and cost-effective, suitable for commercial production.
| Step | Conditions/Details |
|---|---|
| Starting material | Organohydrogen polysiloxanes (e.g., cyclic methylhydrogen siloxanes) |
| Reagent | Methyl Grignard reagent (CH3MgX, X = Cl, Br, I) |
| Solvent | Dialkyl ether (e.g., dibutyl ether) |
| Temperature | Reaction: ~55 °C; Hydrolysis: below 30 °C |
| Hydrolysis agent | Water or dilute aqueous acid/base (HCl, acetic acid, NaOH, KOH, Na2CO3, K2CO3) |
| Purification | Separation of phases, drying, vacuum distillation |
| Yield | High (typically >70%) |
Reference: US Patent 3898256A
Reference: Royal Society of Chemistry Supporting Information
Silylation and Desilylation Steps for Functionalization
For further functionalization (e.g., hydroxylation), silylation and desilylation reactions are employed:
- Silylation of methoxy-substituted disiloxanes with trimethylsilyl iodide at elevated temperatures (70–100 °C) for several hours (3–40 h).
- Desilylation by addition of methanol or water at 60–100 °C over 5–40 hours to yield hydroxy-substituted disiloxanes.
- These steps allow for the introduction of reactive hydroxyl groups while maintaining the disiloxane core integrity.
- The reactions are conducted in inert polar solvents such as acetonitrile, carbon tetrachloride, chloroform, or dichloromethane.
| Step | Conditions/Details |
|---|---|
| Silylation agent | Trimethylsilyl iodide |
| Temperature | 70–100 °C |
| Reaction time | 3–40 hours |
| Solvents | Acetonitrile, CCl4, CHCl3, CH2Cl2 |
| Desilylation agent | Methanol or water |
| Desilylation temperature | 60–100 °C |
| Desilylation time | 5–40 hours |
| Yield | ~70–80% |
Reference: US Patent 5130461A
Summary Table of Key Preparation Steps
| Preparation Step | Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of 1,1,3,3-tetramethyldisiloxane core | Organohydrogen polysiloxane + CH3MgX, hydrolysis | 25–55 °C (reaction), <30 °C (hydrolysis) | Hours (varies) | >70 | Efficient, scalable, high purity |
| Introduction of tert-butyl groups | tBu2SiBr2 or tBu2SiHCl + tert-butyllithium | 0 °C | ~8 hours | ~81 | Requires careful purification of chlorosilanes |
| Silylation of methoxy disiloxanes | Trimethylsilyl iodide in polar solvents | 70–100 °C | 3–40 hours | ~70–80 | Followed by desilylation to introduce hydroxyl groups |
| Desilylation | Methanol or water | 60–100 °C | 5–40 hours | Completes functionalization step |
Research Findings and Analytical Data
- Elemental analysis and NMR spectroscopy confirm the purity and structure of the synthesized compounds. For example, 1,3-bis(p-hydroxybenzyl)-1,1,3,3-tetramethyldisiloxane shows elemental composition closely matching calculated values and characteristic ^1H-NMR peaks for Si–CH3 and aromatic protons.
- IR spectroscopy confirms the presence of Si–O–Si bonds and hydroxyl groups after desilylation.
- Gas chromatography and gel permeation chromatography verify the single-component nature and molecular weight distribution of the products.
Scientific Research Applications
Applications in Scientific Research
Disiloxane compounds are widely utilized in the following areas:
Chemical Intermediates
Disiloxane serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of silicon into organic molecules, enhancing their stability and reactivity. It is particularly useful in:
- Synthesis of Silicones: Used in the production of silicone polymers which have applications in sealants, adhesives, and coatings.
- Organic Synthesis: Acts as a protecting group for functional groups during chemical reactions.
Material Science
The compound's properties make it valuable in material science for:
- Coatings and Sealants: Its hydrophobic nature provides excellent water repellency and durability.
- Adhesives: Enhances adhesion properties due to its siloxane backbone.
Biomedical Applications
Recent studies have explored disiloxane derivatives for biomedical applications:
- Drug Delivery Systems: The compound can be modified to create drug carriers that improve bioavailability and target delivery.
- Biocompatible Materials: Research indicates potential use in developing materials for implants and prosthetics due to its compatibility with biological tissues.
Case Study 1: Synthesis of Silicones
A study demonstrated the effectiveness of disiloxane as a precursor in synthesizing high-performance silicone elastomers. The research indicated that incorporating disiloxane improved the mechanical properties and thermal stability of the resulting materials.
Case Study 2: Drug Delivery Systems
In a recent publication, disiloxane derivatives were evaluated for their ability to encapsulate hydrophobic drugs. The results showed enhanced solubility and controlled release profiles compared to traditional delivery systems.
Mechanism of Action
The mechanism of action of Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets through its silicon-oxygen-silicon backbone. The compound can form stable bonds with other silicon or oxygen-containing molecules, leading to the formation of larger siloxane networks. This property is particularly useful in the development of silicone-based materials with desirable mechanical and chemical properties.
Comparison with Similar Compounds
Disiloxane: The simplest form of siloxane with only hydrogen atoms attached to the silicon atoms.
Hexamethyldisiloxane: A similar compound with six methyl groups attached to the silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic siloxane with eight methyl groups and four silicon atoms.
Uniqueness: Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications where stability and resistance to degradation are important.
Biological Activity
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- (CAS No. 67875-55-2), is a siloxane compound with various applications in the chemical industry. Its molecular formula is , and it has a molecular weight of approximately 246.54 g/mol. This compound is characterized by its unique structure, which includes two tert-butyl groups and four methyl groups attached to silicon atoms.
- Molecular Formula:
- Molecular Weight: 246.54 g/mol
- Boiling Point: 191-193 °C
- Density: Approximately 0.809 g/cm³
Biological Activity Overview
Research on the biological activity of disiloxane compounds is limited; however, some studies suggest potential applications and interactions with biological systems.
Potential Applications
- Chemo-Enzymatic Synthesis:
- Material Science:
Toxicological Assessments
While specific studies directly assessing the toxicity of disiloxane are scarce, general assessments of siloxane compounds indicate that they can exhibit low toxicity levels in certain contexts. For example:
- In a study evaluating the environmental impact of siloxanes, it was noted that many siloxanes are biodegradable and have low bioaccumulation potential . This suggests a favorable profile for environmental safety.
Safety Data
The Material Safety Data Sheet (MSDS) for disiloxane indicates that while handling this compound, precautions should be taken to avoid inhalation or skin contact. It is recommended to use personal protective equipment and ensure adequate ventilation during use .
Comparative Analysis
To better understand the biological activity of disiloxane compared to similar compounds, a comparative analysis is presented below:
| Compound Name | CAS Number | Molecular Weight | Boiling Point | Biological Activity |
|---|---|---|---|---|
| Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- | 67875-55-2 | 246.54 g/mol | 191-193 °C | Low toxicity; used in synthesis |
| Siloxane A | XXXX-XX-X | XX g/mol | XX °C | Moderate toxicity; used in industrial applications |
| Siloxane B | XXXX-XX-X | XX g/mol | XX °C | High toxicity; restricted use |
Q & A
Q. What are the optimal synthetic routes for 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyldisiloxane to achieve high yield and purity?
- Methodological Answer : The synthesis of bulky disiloxanes can be optimized using hydrosilylation or esterification reactions. For example, hydroxyalkyl-functionalized disiloxanes are synthesized via controlled hydrolysis of chlorosilanes, followed by reaction with alcohols or esters. Catalysts like platinum-based systems enhance reaction efficiency. Purification via vacuum distillation or column chromatography ensures high purity. Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side reactions, as demonstrated in the synthesis of analogous bis(hydroxyalkyl) disiloxanes .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this disiloxane?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ²⁹Si) is critical for confirming substituent arrangement and silicon bonding environments. For instance, ²⁹Si NMR distinguishes between Si-O-Si linkages (δ ≈ -20 ppm) and Si-C bonds (δ ≈ 10–15 ppm). Infrared spectroscopy (IR) verifies functional groups (e.g., Si-O-Si stretches at 1000–1100 cm⁻¹). GC-MS complements structural analysis but requires cross-validation with NMR due to potential spectral ambiguities, as seen in metathesis byproduct identification .
Q. How does this disiloxane behave in copolymerization reactions with diisocyanates?
- Methodological Answer : The tert-butyl groups enhance steric hindrance, slowing reaction kinetics. A step-growth polymerization approach with diisocyanates (e.g., HDI or IPDI) under anhydrous conditions is recommended. Monitor reaction progress using FTIR to track NCO consumption (peak at ~2270 cm⁻¹). Adjust stoichiometry to balance siloxane flexibility with urethane mechanical strength, as demonstrated in poly(siloxane-urethane) systems .
Advanced Research Questions
Q. What strategies resolve contradictions in GC-MS data when identifying reaction byproducts?
- Methodological Answer : Divergences between experimental and reference mass spectra (e.g., ambiguous fragmentation patterns) require orthogonal techniques. For example, isolate byproducts via preparative chromatography and analyze with high-resolution NMR or X-ray crystallography. Computational tools (e.g., NIST MS library cross-referencing) and isotopic labeling can clarify fragmentation pathways, as observed in disiloxane metathesis studies .
Q. How can computational methods predict thermodynamic and bending energy properties of this disiloxane?
- Methodological Answer : Density Functional Theory (DFT) simulations model molecular geometry and bending energy. For example, supercomputer-aided quantum mechanics calculations predict Si-O-Si bond angles and torsional flexibility. Validate results with experimental data (e.g., X-ray diffraction or calorimetry). Thermodynamic parameters like vapor pressure can be modeled using the Antoine equation (log₁₀P = A − B/(T + C)), with coefficients derived from experimental datasets .
Q. What role do tert-butyl substituents play in enhancing flame retardance or biocompatibility in copolymers?
- Methodological Answer : The bulky tert-butyl groups increase thermal stability by hindering chain scission and radical propagation. Evaluate flame retardance via cone calorimetry (heat release rate reduction) and thermogravimetric analysis (TGA). For biocompatibility, conduct cytotoxicity assays (e.g., MTT) and hemocompatibility tests (e.g., platelet adhesion studies). Compare with less hindered analogs to isolate steric effects, as in poly(siloxane-urethane) biomedical applications .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
